

(3-Phenyloxetan-3-yl)methanamine CAS number 497239-45-9

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Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanamine

Cat. No.: B591678

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(3-Phenyloxetan-3-yl)methanamine: A Technical Guide

CAS Number: 497239-45-9

Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol

Introduction

(3-Phenyloxetan-3-yl)methanamine is a unique chemical entity characterized by a phenyl group and an aminomethyl group attached to the same carbon of an oxetane ring. The oxetane motif, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry. Its incorporation into molecules can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the available technical information for **(3-Phenyloxetan-3-yl)methanamine**, focusing on its synthesis, potential applications, and safety considerations.

Physicochemical Properties

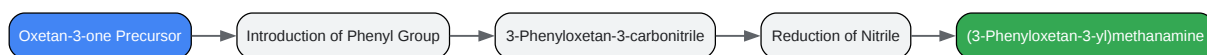
A summary of the key physicochemical properties for **(3-Phenyloxetan-3-yl)methanamine** is provided in the table below. This data is essential for understanding its behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	[1]
Appearance	Not specified (commercially available)	
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[1]

Synthesis

While a specific, detailed, peer-reviewed synthesis protocol for **(3-Phenyloxetan-3-yl)methanamine** is not readily available in the public domain, general synthetic strategies for analogous 3,3-disubstituted oxetanes can be inferred from the literature. One plausible approach involves the multi-step synthesis starting from a suitable precursor, followed by the introduction of the aminomethyl group.

A general workflow for the synthesis of related 3-substituted oxetan-3-amines is outlined below. This serves as a conceptual framework, and specific reagents and conditions would require optimization for the target molecule.



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Caption: Conceptual synthetic workflow for **(3-Phenyloxetan-3-yl)methanamine**.

Experimental Protocol (Hypothetical)

Based on general methodologies for the synthesis of similar compounds, a potential experimental protocol is outlined here. Note: This is a hypothetical procedure and requires experimental validation.

- **Synthesis of 3-Phenyloxetan-3-carbonitrile:** To a solution of an appropriate oxetan-3-one precursor, introduce the phenyl group via a Grignard reaction or a similar nucleophilic addition. Subsequent conversion of a suitable functional group (e.g., a hydroxyl group) to a nitrile would yield the key intermediate, 3-phenyloxetan-3-carbonitrile.
- **Reduction to (3-Phenyloxetan-3-yl)methanamine:** The nitrile intermediate can then be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation.
- **Purification:** The final product would require purification, likely through column chromatography or distillation under reduced pressure, to yield pure **(3-Phenyloxetan-3-yl)methanamine**.

Applications in Drug Discovery and Medicinal Chemistry

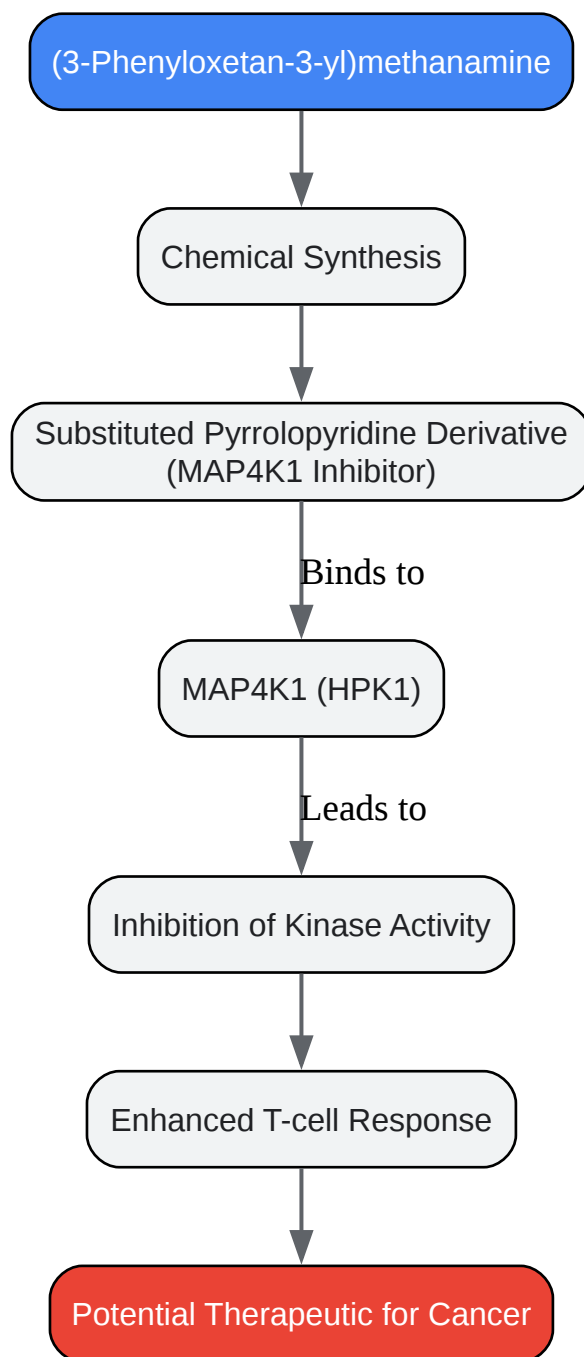
The primary documented application of **(3-Phenyloxetan-3-yl)methanamine** is as a key building block in the synthesis of novel therapeutic agents.

MAP4K1 Inhibitors

A patent application has disclosed the use of **(3-Phenyloxetan-3-yl)methanamine** as a reactant in the synthesis of substituted pyrrolopyridine derivatives. These derivatives are described as potent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).

MAP4K1 is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. Inhibition of MAP4K1 is expected to enhance the anti-tumor immune response. The patent suggests that compounds synthesized using **(3-Phenyloxetan-3-yl)methanamine** may have therapeutic potential in the treatment of cancer, autoimmune disorders, and viral infections.

The general logical relationship for the role of this compound in the development of MAP4K1 inhibitors is depicted below.



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Caption: Role of **(3-Phenyloxetan-3-yl)methanamine** in MAP4K1 inhibitor development.

At present, there is no publicly available data on the specific biological activity of **(3-Phenyloxetan-3-yl)methanamine** itself or detailed signaling pathways it might modulate directly. Its utility appears to be as a structural motif to be incorporated into more complex, biologically active molecules.

Safety and Handling

Based on available Safety Data Sheets (SDS), **(3-Phenyloxetan-3-yl)methanamine** is a hazardous substance and should be handled with appropriate precautions by trained personnel.

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and clothing.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handling:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of vapor or mist.
- Use only in a well-ventilated area, preferably in a chemical fume hood.

Conclusion

(3-Phenyloxetan-3-yl)methanamine is a valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors for immunotherapy. The presence of the 3-phenyl-3-aminomethyl oxetane scaffold offers a unique three-dimensional structure that can be exploited for designing novel therapeutic agents. While detailed experimental and biological data on the compound itself are limited in the public domain, its role as a key intermediate highlights its importance for researchers in drug discovery. Further studies are warranted to fully explore the synthetic accessibility and the biological impact of this and related oxetane derivatives. Researchers should exercise caution and adhere to strict safety protocols when handling this compound.

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References

- 1. connectjournals.com [connectjournals.com]
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